molecular formula C14H12Cl2N2O2 B265843 N-(2,3-dichlorophenyl)-2-ethoxynicotinamide

N-(2,3-dichlorophenyl)-2-ethoxynicotinamide

Cat. No. B265843
M. Wt: 311.2 g/mol
InChI Key: KXXOEYSCALKEAQ-UHFFFAOYSA-N
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Description

DENA is a derivative of nicotinamide, a naturally occurring compound found in many foods, such as milk, eggs, and green vegetables. It was first synthesized in the 1960s as a potential anti-tuberculosis agent but was later found to have broader applications. DENA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 305.15 g/mol.

Mechanism of Action

DENA is known to induce DNA damage and oxidative stress, leading to the formation of DNA adducts and the activation of various signaling pathways. These effects are thought to contribute to DENA's carcinogenic properties. Additionally, DENA has been shown to modulate the activity of various enzymes, including cytochrome P450 and glutathione S-transferase, which are involved in drug metabolism and detoxification.
Biochemical and Physiological Effects:
DENA has been shown to induce liver cancer in animal models, as well as other types of cancer, including lung and bladder cancer. It has also been shown to induce oxidative stress and inflammation, leading to cellular damage and dysfunction. Additionally, DENA has been shown to affect the nervous system, causing seizures and other neurological symptoms.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DENA in lab experiments is its ability to induce liver cancer in animal models, making it a valuable tool for cancer research. Additionally, DENA is relatively inexpensive and easy to synthesize, making it accessible to researchers. However, there are also limitations to using DENA, including its potential toxicity and carcinogenic properties, which must be carefully considered when designing experiments.

Future Directions

There are several potential future directions for research involving DENA. One area of interest is the development of new cancer treatments based on the mechanisms of action of DENA. Additionally, further studies are needed to investigate the effects of DENA on the nervous system and its potential applications in neurobiology research. Finally, there is a need for more research on the potential toxicity and carcinogenic properties of DENA, particularly in relation to human exposure.
In conclusion, DENA is a synthetic compound with potential applications in various areas of scientific research. Its synthesis method is relatively simple, and it has been extensively studied for its ability to induce liver cancer in animal models. While there are limitations to using DENA, including its potential toxicity and carcinogenic properties, it remains a valuable tool for researchers in the fields of cancer research, drug development, and neurobiology. Further research is needed to fully understand the mechanisms of action of DENA and its potential applications in these areas.

Synthesis Methods

The synthesis of DENA involves the reaction of 2,3-dichloroaniline with ethyl nicotinate in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure DENA. The synthesis process is relatively simple and can be performed on a large scale, making DENA a cost-effective compound for research purposes.

Scientific Research Applications

DENA has been extensively studied for its potential applications in cancer research, particularly as a tool to induce liver cancer in animal models. It has also been used in drug development studies, where it is used to test the efficacy of potential cancer treatments. Additionally, DENA has been investigated for its effects on the nervous system, including its ability to induce seizures in animal models.

properties

Product Name

N-(2,3-dichlorophenyl)-2-ethoxynicotinamide

Molecular Formula

C14H12Cl2N2O2

Molecular Weight

311.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-ethoxypyridine-3-carboxamide

InChI

InChI=1S/C14H12Cl2N2O2/c1-2-20-14-9(5-4-8-17-14)13(19)18-11-7-3-6-10(15)12(11)16/h3-8H,2H2,1H3,(H,18,19)

InChI Key

KXXOEYSCALKEAQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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